

Compound C108: A Potential Therapeutic Agent in Esophageal Squamous Cell Carcinoma

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Compound of Interest

Compound Name: Compound C108

Cat. No.: B164253

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A Technical Overview for Researchers and Drug Development Professionals

Introduction

Esophageal squamous cell carcinoma (ESCC) remains a challenging malignancy with high mortality rates, primarily due to late-stage diagnosis and frequent metastasis. Recent research has identified promising molecular targets for therapeutic intervention. One such target is the G3BP Stress Granule Assembly Protein 2 (G3BP2), an RNA-binding protein implicated in cancer progression. **Compound C108**, a known inhibitor of G3BP2, has emerged as a potential therapeutic agent against ESCC metastasis. This technical guide provides an in-depth analysis of the role of **Compound C108** in ESCC, focusing on its mechanism of action, relevant signaling pathways, and a summary of key experimental findings.

Data Presentation

In Vitro Efficacy of Compound C108 in ESCC Cell Lines

The following tables summarize the quantitative effects of **Compound C108** on G3BP2 protein expression, cell migration, and invasion in various ESCC cell lines.

Table 1: Effect of **Compound C108** on G3BP2 Protein Expression

Cell Line	Treatment	G3BP2 Protein Expression Level	Reference
KYSE410 (G3BP2 overexpressing)	DMSO (Control)	Baseline	[1]
Compound C108	Significantly decreased	[1]	
KYSE30 (LINC01554 transfected)	DMSO (Control)	Baseline	[1]
Compound C108	Significantly decreased	[1]	
KYSE30	DMSO (Control)	Baseline	[1]
Compound C108	Obviously decreased	[1]	
KYSE150	DMSO (Control)	Baseline	[1]
Compound C108	Obviously decreased	[1]	

Table 2: Inhibition of ESCC Cell Migration and Invasion by **Compound C108**

Cell Line	Assay	Treatment	Effect	P-value	Reference
KYSE410 (G3BP2 overexpressing)	Migration	DMSO (Control)	Baseline	[1]	
Compound C108	Dramatically abrogated	P < 0.001	[1]		
Invasion	DMSO (Control)	Baseline	[1]		
Compound C108	Dramatically abrogated	P < 0.001	[1]		
KYSE30	Migration	DMSO (Control)	Baseline	[1]	
Compound C108	Markedly attenuated	P < 0.001	[1]		
Invasion	DMSO (Control)	Baseline	[1]		
Compound C108	Markedly attenuated	P < 0.001	[1]		
KYSE150	Migration	DMSO (Control)	Baseline	[1]	
Compound C108	Markedly attenuated	P < 0.01	[1]		
Invasion	DMSO (Control)	Baseline	[1]		
Compound C108	Markedly attenuated	P < 0.01	[1]		

In Vivo Efficacy of Compound C108

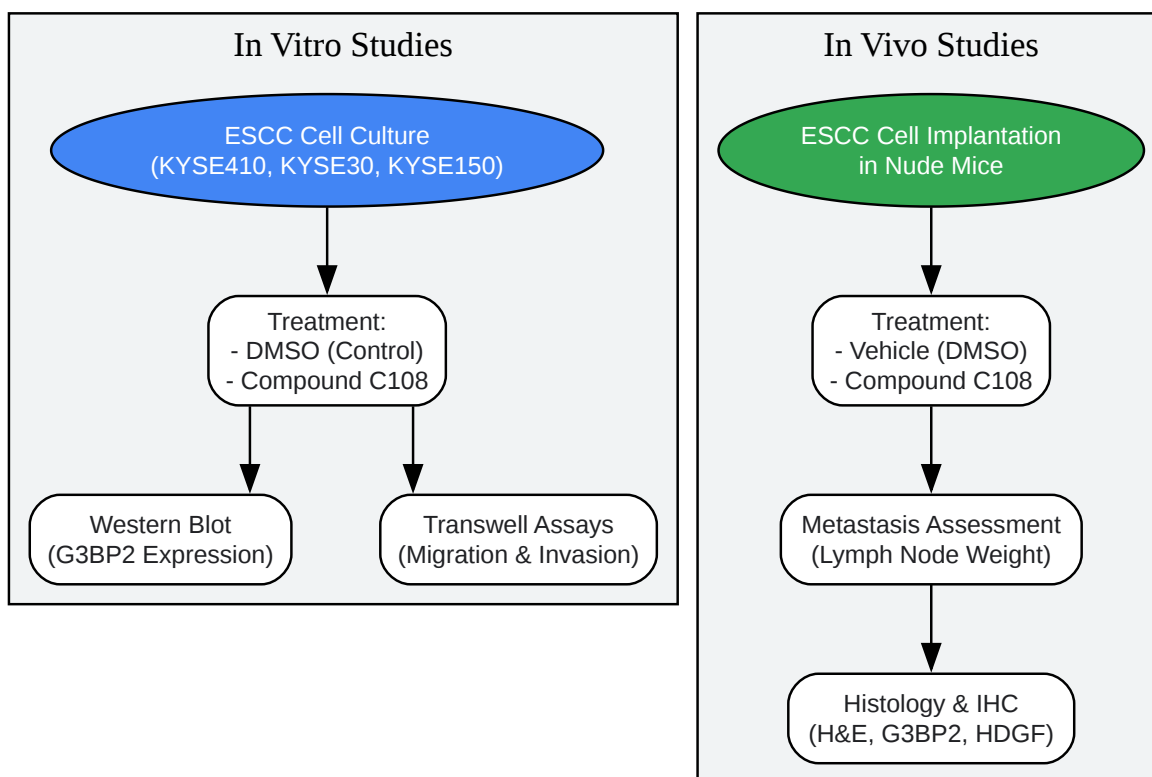
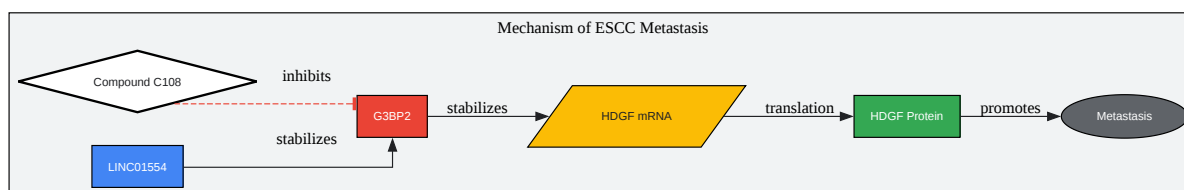
Table 3: Effect of **Compound C108** on ESCC Metastasis in a Mouse Model

Cell Line Used for Xenograft	Treatment	Outcome	P-value	Reference
LINC01554 transfected KYSE30	DMSO (Control)	Baseline metastatic inguinal lymph node weight	[1]	
Compound C108	Significant reduction in metastatic lymph node weight	P < 0.01	[1]	
KYSE30	DMSO (Control)	Baseline metastatic inguinal lymph node weight	[1]	
Compound C108	Significant reduction in metastatic lymph node weight	P < 0.05	[1]	
KYSE150	DMSO (Control)	Baseline metastatic inguinal lymph node weight	[1]	
Compound C108	Significant reduction in metastatic lymph node weight	P < 0.05	[1]	

Signaling Pathway

Compound C108 exerts its anti-metastatic effects in ESCC by targeting G3BP2, a key component of the LINC01554/G3BP2/HDGF signaling axis.[2][3] This pathway plays a crucial

role in promoting ESCC cell migration and invasion.[2] The long non-coding RNA LINC01554 enhances the stability of the G3BP2 protein.[2] G3BP2, in turn, binds to and stabilizes the mRNA of Hepatoma-Derived Growth Factor (HDGF), leading to increased HDGF expression and subsequent promotion of metastasis.[2] **Compound C108**, by inhibiting G3BP2, disrupts this cascade, leading to a reduction in metastatic potential.[3]



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